1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Functionalization: Additional functional groups, such as the phenyl and dimethyl groups, can be introduced through various organic reactions like Friedel-Crafts acylation or alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling due to the reactivity of the azido group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-Phenyl-6,6-dimethyl-7alpha-azido-6,7-dihydro-1H-indazole-4(5H)-one would depend on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages. This reactivity can be harnessed for targeted drug delivery or imaging.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-indazole: Lacks the azido and dimethyl groups, making it less reactive.
6,7-Dihydro-1H-indazole-4(5H)-one: Lacks the phenyl and azido groups, affecting its chemical properties and applications.
7alpha-Azido-6,7-dihydro-1H-indazole-4(5H)-one: Similar but lacks the phenyl and dimethyl groups.
Properties
IUPAC Name |
(7S)-7-azido-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-15(2)8-12(21)11-9-17-20(10-6-4-3-5-7-10)13(11)14(15)18-19-16/h3-7,9,14H,8H2,1-2H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHSITTXHWQJCQ-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C1N=[N+]=[N-])N(N=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C2=C([C@H]1N=[N+]=[N-])N(N=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.